2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes both sulfonamide and acetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide intermediate.
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Acetamide Formation: : The sulfonamide intermediate is then reacted with 2-methoxybenzylamine in the presence of an acylating agent like acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
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Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide exerts its effects involves interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
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Receptor Binding: : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-chlorophenyl)methyl]acetamide
- 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-fluorophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy groups, which can influence its electronic properties and reactivity. These methoxy groups can enhance its solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H26N2O6S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N2O6S/c1-30-19-13-14-21(23(15-19)32-3)26(33(28,29)20-10-5-4-6-11-20)17-24(27)25-16-18-9-7-8-12-22(18)31-2/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI Key |
XSYRGARVMUIPAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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